molecular formula C17H13N3O2S B292992 11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B292992
M. Wt: 323.4 g/mol
InChI Key: NXWBERXPZCZKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under reflux conditions . The reaction conditions often include the use of solvents such as p-xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a pyrido and thieno ring system fused with a pyrimidine core. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C17H13N3O2S/c1-9-8-10(2)18-15-12(9)13-14(23-15)16(21)20(17(22)19-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,22)

InChI Key

NXWBERXPZCZKOR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=O)N3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=O)N3)C4=CC=CC=C4)C

Origin of Product

United States

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